
2-(Aminomethyl)-3-methylanilinedihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Aminomethyl)-3-methylanilinedihydrochloride is an organic compound with significant applications in various fields of chemistry and industry. This compound is characterized by its unique structure, which includes an aminomethyl group attached to a methylaniline core, and it is often used in research and industrial processes due to its reactivity and versatility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-3-methylanilinedihydrochloride typically involves the reaction of 3-methylaniline with formaldehyde and hydrogen chloride. The process can be summarized as follows:
Starting Materials: 3-methylaniline, formaldehyde, and hydrogen chloride.
Reaction: The 3-methylaniline reacts with formaldehyde in the presence of hydrogen chloride to form the desired product.
Conditions: The reaction is usually carried out under acidic conditions, with the temperature carefully controlled to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and high throughput. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Aminomethyl)-3-methylanilinedihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The aminomethyl group can participate in substitution reactions, leading to the formation of various substituted aniline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents and other electrophiles can be used to introduce new substituents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of substituted aniline derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Aminomethyl)-3-methylanilinedihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a precursor for biologically active molecules.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-(Aminomethyl)-3-methylanilinedihydrochloride involves its interaction with various molecular targets. The aminomethyl group can form hydrogen bonds and interact with active sites of enzymes or receptors, influencing biological pathways and chemical reactions. The specific pathways involved depend on the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Aminomethyl)pyridine
- 2-(Aminomethyl)phenol
- 3-(Aminomethyl)aniline
Uniqueness
2-(Aminomethyl)-3-methylanilinedihydrochloride is unique due to its specific structure, which combines an aminomethyl group with a methylaniline core. This unique structure imparts distinct reactivity and properties, making it valuable in various applications where other similar compounds may not be as effective.
Eigenschaften
Molekularformel |
C8H14Cl2N2 |
|---|---|
Molekulargewicht |
209.11 g/mol |
IUPAC-Name |
2-(aminomethyl)-3-methylaniline;dihydrochloride |
InChI |
InChI=1S/C8H12N2.2ClH/c1-6-3-2-4-8(10)7(6)5-9;;/h2-4H,5,9-10H2,1H3;2*1H |
InChI-Schlüssel |
WZQNIQSPLITEAN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)N)CN.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



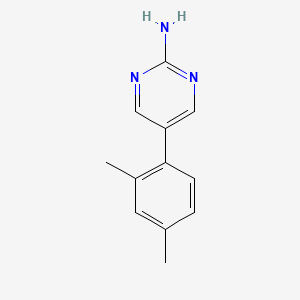

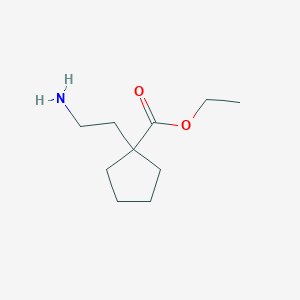

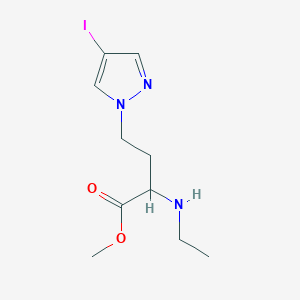
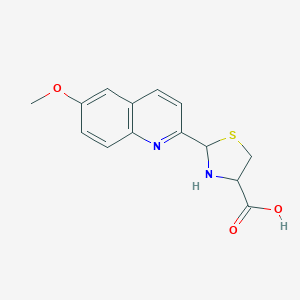
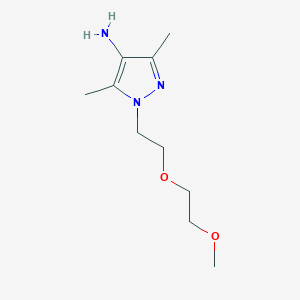
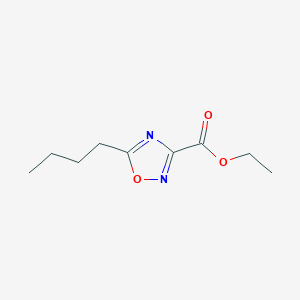
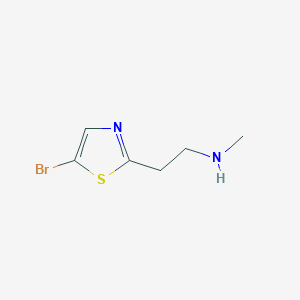
![[3-[[5-Methyl-2-[[3-(4-methylpiperazin-1-yl)-5-methylsulfonyl-phenyl]amino]pyrimidin-4-yl]amino]phenyl]methanol](/img/structure/B13635845.png)



